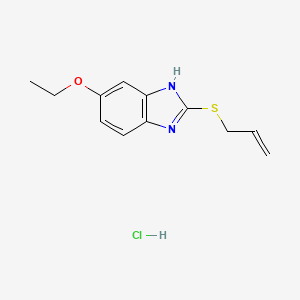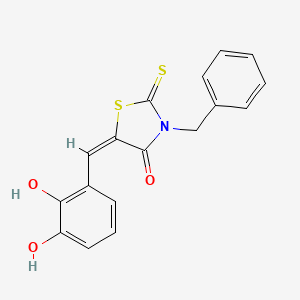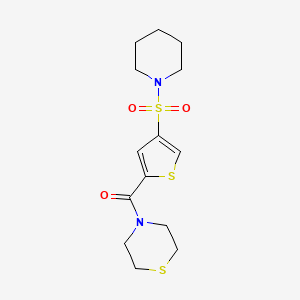![molecular formula C15H17N3OS B5188331 4-Ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine](/img/structure/B5188331.png)
4-Ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a furan-2-ylmethyl group, and two methyl groups attached to the pyrrolopyrimidine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyrimidine derivatives and pyrrole derivatives.
Introduction of the ethylsulfanyl group: This step involves the substitution of a suitable leaving group (e.g., halide) with an ethylsulfanyl group using reagents like ethanethiol under basic conditions.
Attachment of the furan-2-ylmethyl group: This can be accomplished through alkylation reactions using furan-2-ylmethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the furan ring, using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ethanethiol, methyl iodide, furan-2-ylmethyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced furan derivatives.
Substitution: Various substituted derivatives depending on the nature of the nucleophile.
Scientific Research Applications
4-Ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 4-Ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine
- 4-Ethylsulfanyl-7-(thiophen-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine
- 4-Ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[3,4-d]pyrimidine
Uniqueness
4-Ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of both the ethylsulfanyl and furan-2-ylmethyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-4-20-15-13-10(2)11(3)18(14(13)16-9-17-15)8-12-6-5-7-19-12/h5-7,9H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOSXEOCINOWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC2=C1C(=C(N2CC3=CC=CO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Pyridin-3-ylmethyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione](/img/structure/B5188248.png)

![N-CYCLOHEXYL-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5188262.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5188270.png)
![(5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B5188276.png)
![N-[2-(3-pyridinyloxy)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide trifluoroacetate](/img/structure/B5188282.png)
![1-(1-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5188289.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine](/img/structure/B5188296.png)
![7-oxo-7H-benzo[de]anthracen-3-yl acetate](/img/structure/B5188299.png)

![4-(4-CHLOROPHENYL)-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID](/img/structure/B5188325.png)
![3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5188326.png)
![[1-(1-{1-[4-(4-fluorophenyl)butanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-1-methylethyl]amine trifluoroacetate](/img/structure/B5188345.png)

